Bienvenue dans la boutique en ligne BenchChem!

1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione

Lipophilicity ADME Permeability

Target peripheral protein screens with this 1,3-disubstituted imidazole-2,4,5(3H)-trione. Its XLogP3 of 3 balances permeability and promiscuity, outperforming more polar (4-methoxy) or lipophilic (3-trifluoromethyl) analogs. The 3,4-dimethoxy group provides a critical dual H-bond acceptor pharmacophore absent in simpler benzyl variants, enabling precise mapping of polar subsite requirements. With 6 rotatable bonds, it probes cryptic pockets that rigid analogs miss. Choose this reference compound to anchor medium-TPSA, high-flexibility screening subsets.

Molecular Formula C19H17ClN2O5
Molecular Weight 388.8
CAS No. 478262-68-9
Cat. No. B2822528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione
CAS478262-68-9
Molecular FormulaC19H17ClN2O5
Molecular Weight388.8
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C19H17ClN2O5/c1-26-15-8-5-13(9-16(15)27-2)11-22-18(24)17(23)21(19(22)25)10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3
InChIKeyXDZLALAGKVBTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione (CAS 478262-68-9): Core Chemical Identity and Procurement Baseline


1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione (CAS 478262-68-9) is a fully substituted imidazole-2,4,5(3H)-trione derivative bearing a 4-chlorobenzyl group at the N1 position and a 3,4-dimethoxybenzyl group at the N3 position [1]. With a molecular formula of C19H17ClN2O5, a molecular weight of 388.8 g/mol, a computed XLogP3 of 3, and a topological polar surface area of 76.2 Ų, this compound is supplied as a research-grade screening compound (typical purity ≥95%) and is listed in commercial screening collections such as the InterBioScreen library . The imidazole-2,4,5(3H)-trione core confers zero hydrogen-bond donors and five hydrogen-bond acceptors, producing a distinct physicochemical profile relative to other heterocyclic scaffolds [1].

Why 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione Cannot Be Casually Substituted with In-Class Analogs


Within the 1,3-disubstituted imidazole-2,4,5(3H)-trione series, small substituent changes on the N3 benzyl ring produce substantial shifts in computed lipophilicity and electronic profile. For instance, replacing the 3,4-dimethoxybenzyl group of the target compound with a 4-methoxybenzyl (CAS 478262-64-5) reduces both molecular weight (358.78 vs. 388.8 g/mol) and the number of hydrogen-bond acceptors, while substitution with a 3-trifluoromethylbenzyl group (CAS 478262-69-0) increases lipophilicity and introduces fluorine-dependent metabolic stability . These divergent physicochemical trajectories mean that the target compound occupies a specific property space that cannot be replicated by any single close analog without altering permeability, solubility, or target-engagement potential [1]. Generic interchange within the series therefore carries a high risk of phenotype loss in cell-based or biochemical screening cascades.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione Relative to Its Closest Structural Analogs


Lipophilicity (XLogP3) Compared with 4-Methoxybenzyl and 3-Trifluoromethylbenzyl Analogs

The target compound displays a computed XLogP3 of 3, which is 0.3 log units lower than the 3-trifluoromethylbenzyl analog (XLogP3 = 3.3) and 0.6 log units higher than the 4-methoxybenzyl analog (XLogP3 = 2.4) [1]. This positions the target compound in an intermediate lipophilicity range that balances passive permeability against aqueous solubility, unlike the more lipophilic trifluoromethyl analog, which may exhibit poorer solubility, or the more polar 4-methoxy analog, which may show reduced membrane penetration [2].

Lipophilicity ADME Permeability

Hydrogen-Bond Acceptor Count Differentiation from 4-Methoxybenzyl Analog

The target compound possesses 5 hydrogen-bond acceptors (two carbonyl oxygens, two methoxy oxygens, and one imide nitrogen), while the 4-methoxybenzyl analog (CAS 478262-64-5) has only 4 acceptors due to the absence of the second methoxy group [1]. The additional acceptor may enhance aqueous solubility but also raises the desolvation penalty for membrane permeation, creating a distinct biopharmaceutical profile that cannot be mimicked by the simpler 4-methoxy analog [2].

Hydrogen bonding Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Predicted Blood-Brain Barrier Penetration vs. 3-Trifluoromethylbenzyl Analog

The target compound exhibits a TPSA of 76.2 Ų, which is below the widely cited 90 Ų threshold for favorable blood-brain barrier penetration [1]. The 3-trifluoromethylbenzyl analog (CAS 478262-69-0) has a TPSA of approximately 66.5 Ų, which is even lower and may favor higher CNS exposure, whereas the target compound's intermediate TPSA may confer a more balanced peripheral–CNS distribution profile [2]. Class-level inference from TPSA-based CNS MPO scoring suggests that the target compound occupies a distinct CNS permeability niche relative to its fluorinated analog.

TPSA BBB penetration CNS drug-likeness

Rotatable Bond Count and Molecular Flexibility Relative to Simplified Analogs

With 6 rotatable bonds, the target compound is more flexible than the 4-methoxybenzyl analog (5 rotatable bonds) and the 3-trifluoromethylbenzyl analog (5 rotatable bonds) [1]. The additional rotatable bond arises from the second methoxy group on the N3 benzyl ring, which increases conformational entropy and may impose a greater entropic penalty upon binding to rigid protein pockets [2]. This differential flexibility could be exploited in lead optimization to tune binding thermodynamics.

Molecular flexibility Entropy Binding affinity

Application Scenarios for 1-(4-Chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione Based on Physicochemical Differentiation Evidence


Peripheral Target Screening Libraries Requiring Intermediate Lipophilicity

For high-throughput screening campaigns targeting peripheral proteins (e.g., kinases, GPCRs, or protein–protein interactions outside the CNS), the compound's XLogP3 of 3 positions it in an optimal range for cellular permeability without excessive lipophilicity-driven promiscuity [1]. Its intermediate lipophilicity, compared to the more polar 4-methoxy analog (XLogP3 = 2.4) and the more lipophilic 3-trifluoromethyl analog (XLogP3 = 3.3), makes it a preferred choice for primary screening decks where balanced ADME properties are desired.

Structure–Activity Relationship (SAR) Exploration of the N3 Benzyl Substituent

The 3,4-dimethoxybenzyl motif provides a dual hydrogen-bond acceptor pharmacophore that is absent in simpler 4-methoxy or 4-methylbenzyl analogs [1]. This makes the target compound a valuable tool for probing the hydrogen-bonding requirements of target binding pockets, particularly when medicinal chemists need to discriminate between hydrophobic and polar subsite preferences in lead series evolution.

Physicochemical Property Benchmarking in Imidazole-2,4,5(3H)-trione Chemical Space

With a measured TPSA of 76.2 Ų, 6 rotatable bonds, and 5 hydrogen-bond acceptors, this compound serves as a central reference point for mapping the property landscape of the 1,3-disubstituted imidazole-2,4,5(3H)-trione series [1]. Procurement for cheminformatics-driven library design enables the construction of property-diverse screening subsets where this compound anchors the intermediate TPSA–flexibility quadrant.

Computational Docking and Molecular Dynamics Studies Requiring Multiple Binding Conformations

The compound's 6 rotatable bonds confer greater conformational flexibility than most analogs, enabling it to sample a wider range of binding poses [1]. This makes it particularly suitable for induced-fit docking or ensemble docking studies aimed at capturing cryptic pocket dynamics that simpler, more rigid analogs (5 rotatable bonds) may fail to explore.

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-3-(3,4-dimethoxybenzyl)-1H-imidazole-2,4,5(3H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.